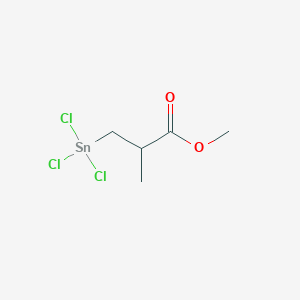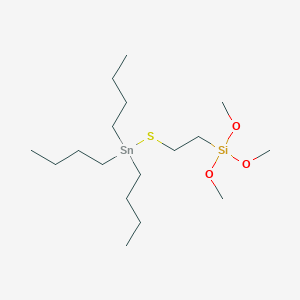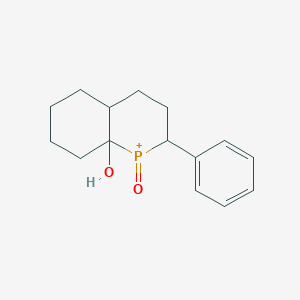![molecular formula C11H24N4OS B14615287 1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea is an organic compound that features a unique combination of functional groups, including a urea moiety, a hydrazone linkage, and a hexylsulfanyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea typically involves the following steps:
Formation of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone. For example, the reaction of hydrazine hydrate with an appropriate aldehyde under acidic conditions can yield the desired hydrazone.
Introduction of the urea moiety: The hydrazone intermediate is then reacted with an isocyanate to introduce the urea functionality. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a suitable solvent like dichloromethane.
Attachment of the hexylsulfanyl side chain: The final step involves the introduction of the hexylsulfanyl group through a nucleophilic substitution reaction. This can be achieved by reacting the urea-hydrazone intermediate with a hexylthiol derivative in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea can undergo various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, hexylthiol, dichloromethane, and room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea has several scientific research applications, including:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s ability to form stable complexes with metals can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a versatile building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction pathways.
Wirkmechanismus
The mechanism of action of 1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The hydrazone linkage and urea moiety can facilitate binding to specific active sites, while the hexylsulfanyl group may enhance membrane permeability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]thiourea: Similar structure but with a thiourea moiety instead of urea.
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]carbamate: Similar structure but with a carbamate moiety instead of urea.
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]guanidine: Similar structure but with a guanidine moiety instead of urea.
Uniqueness
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the urea moiety provides stability and potential for hydrogen bonding, while the hydrazone linkage offers reactivity and versatility in chemical transformations. The hexylsulfanyl side chain enhances lipophilicity and membrane permeability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H24N4OS |
|---|---|
Molekulargewicht |
260.40 g/mol |
IUPAC-Name |
1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea |
InChI |
InChI=1S/C11H24N4OS/c1-2-3-4-5-8-17-9-6-7-13-11(16)14-10-15-12/h10H,2-9,12H2,1H3,(H2,13,14,15,16) |
InChI-Schlüssel |
XDKDWEKXOUYNBY-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCSCCCNC(=O)N/C=N/N |
Kanonische SMILES |
CCCCCCSCCCNC(=O)NC=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


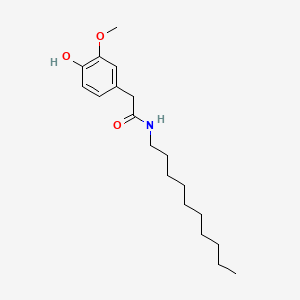
![Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14615233.png)

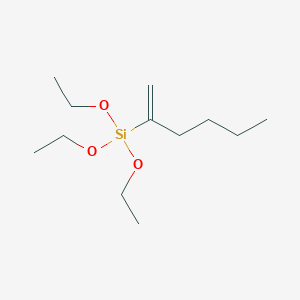
![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)
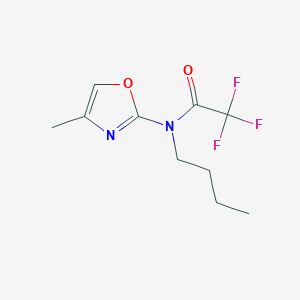
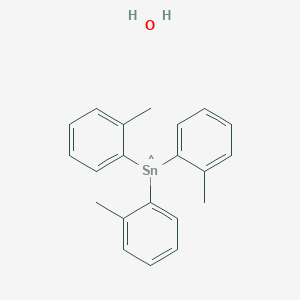
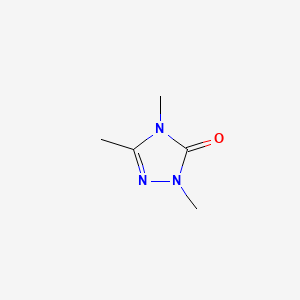

![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
